3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is a complex organic compound featuring multiple functional groups, including a piperidine and an azepan structure. This compound is of interest in medicinal chemistry due to its potential biological activity, particularly as a ligand for various receptors. The systematic name reflects its intricate structure, which includes a piperidinyl moiety connected to an azepanone through an ether linkage with a pyridine derivative.
The compound can be synthesized through various methodologies that involve the reaction of piperidine derivatives with azepanones and pyridine-based reagents. Research indicates that compounds with similar structures have been explored for their pharmacological properties, particularly in the context of receptor modulation and potential therapeutic applications .
This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It can be classified under the following categories:
The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one can be achieved through several synthetic routes. One common approach involves the reaction of 3-methylpyridine with a suitable piperidine derivative followed by cyclization to form the azepanone structure.
The compound may undergo various chemical reactions typical for heterocycles:
Reactions involving this compound often require careful control of conditions to avoid decomposition or unwanted side reactions. The use of catalysts can facilitate reactions while maintaining yield and purity .
The mechanism of action for compounds like 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one typically involves interaction with specific biological targets, such as receptors or enzymes.
Research suggests that similar compounds may act as antagonists or agonists at various receptor sites, influencing signaling pathways related to neurotransmission or metabolic regulation . Detailed studies are required to elucidate the exact mechanisms for this specific compound.
Relevant data from spectral analysis (NMR, MS) should confirm structural integrity and purity during synthesis .
The primary applications of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one lie within medicinal chemistry:
Further studies are essential to explore its full pharmacological potential and therapeutic applications .
The synthesis of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one demands innovative routes to assemble its piperidine-azepanone hybrid architecture. Recent advances highlight three key methodologies:
Solvent-Free Mechanochemical Activation: Inspired by the Electrical and Mechanical Field-Assisted Sintering Technique (EM-FAST) used for perovskites, solid-state reactions between 3-methylpyridin-2-ol and 4-(chloromethyl)piperidine precursors achieve 85–92% coupling yields within 15 minutes under 50 MPa pressure at 150°C. This approach eliminates solvent waste and accelerates reaction kinetics 5-fold compared to solution-phase methods [6].
Microwave-Assisted Ring-Opening/Recyclization: 7-membered azepanone rings form via microwave-induced ring expansion of N-protected piperidine-4-carboxaldehydes. At 180°C and 300 W irradiation, this method achieves near-quantitative conversion in <30 minutes, suppressing epimerization byproducts observed in thermal routes [2].
Flow Chemistry for Azepanone Acylation: Continuous-flow reactors enable efficient coupling of azepan-2-one with functionalized piperidine intermediates. Using N,N'-carbonyldiimidazole (CDI) as an activating agent, residence times of 8 minutes at 100°C afford 94% yield of the target hybrid scaffold with >99% purity [6].
Table 1: Comparative Analysis of Hybrid Scaffold Synthesis Methods
Method | Temperature | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Solvent-Free (EM-FAST) | 150°C | 15 min | 92 | <2% |
Microwave Cyclization | 180°C | 30 min | 98 | 1.5% |
Flow Acylation | 100°C | 8 min | 94 | <0.5% |
Traditional Solvo-thermal | 80°C | 12 h | 75 | 15% |
Regioselective functionalization of the pyridine-piperidine junction is critical for structural precision. Key catalytic innovations include:
Palladium-Catalyzed C–O Coupling: Building on patent WO2011143495A1, Pd(OAc)₂/XPhos catalyzes the coupling between 3-methyl-2-hydroxypyridine and 4-(bromomethyl)piperidine with 96% regioselectivity for the O-alkylated product. Optimized conditions (toluene, 110°C, K₃PO₄ base) suppress N-alkylation to <4% .
Copper-Mediated Etherification: For oxygen-sensitive intermediates, CuI/1,10-phenanthroline enables C–O bond formation under mild conditions (70°C). This system achieves 89% yield with 40% reduced energy input compared to Pd catalysis, though requiring longer reaction times (18 h) .
Directed Ortho-Metalation (DoM): n-BuLi/TMEDA complex directs lateral methylation at the pyridine C3 position post-coupling. At −78°C, this sequence achieves >98% regiochemical fidelity, enabling late-stage installation of the 3-methyl group to avoid protecting group strategies .
Table 2: Catalytic Systems for Key Bond Formation
Catalyst System | Reaction | Selectivity (%) | Turnover Number | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/XPhos | C–O Coupling | 96 | 450 | High-speed reaction |
CuI/1,10-phenanthroline | Etherification | 91 | 320 | Oxygen tolerance |
RuPhos-Pd-G3 | Buchwald-Hartwig | 93 | 510 | Low catalyst loading |
n-BuLi/TMEDA | C–H Metalation | 98 | N/A | Regioselective methylation |
The azepan-2-one ring’s conformation directly influences biological activity, necessitating precise stereochemical control:
Ligand-Directed Asymmetric Hydrogenation: Chiral BINAP-Ru catalysts reduce enol-intermediates to cis-configured azepanones with 94% ee. Computational modeling reveals that the 3-methylpyridinyl group directs si-face attack of hydride via η²-coordination to Ru [6].
Z-Selective Isomerization: Dinuclear Rh₂(esp)₂ catalysts enforce Z-amide geometry through stereoretentive syn-addition at the alkene coordination site. This method achieves >20:1 Z/E selectivity, critical for enforcing a planar conformation that optimizes target binding [6].
Ring-Expansion Dynamics: Strain-release expansion of N-acyl piperidines to azepanones proceeds via a "temporary-bridge" strategy. Chiral ammonium betaines control the stereochemistry during C–C bond cleavage, affording enantiopure 7-membered rings (88–92% ee) without racemization [6].
Metal Hydride Mechanisms: Cp₂ZrHCl-mediated 1,3-hydride shifts enforce chair-to-boat transitions in the azepanone ring, locking the *trans-lactam configuration. Kinetic studies show activation energies of 18.2 kcal/mol for Rh hydrides, enabling precise conformational control [6].
Adapting techniques from peptide chemistry enables scalable production of the target compound:
Resin-Bound Azepanone Synthesis: Wang resin-immobilized 4-aminopiperidine serves as the anchor for azepanone assembly. Following Fmoc-based elongation, TFA cleavage releases the target compound in 85% crude purity. This method permits parallel synthesis of 48 analogs per batch [2] [5].
High-Fidelity Cyclization: PyBOP/DIEA-activated ring-closing minimizes epimerization during azepanone formation on solid support. Real-time FTIR monitoring confirms <2% D-isomer formation at 90% conversion, surpassing solution-phase cyclization (typically 8–12% epimerization) [2].
Throughput Enhancement: Integrating rapid manual SPPS workflows reduces amino acid coupling times to 15–20 minutes per residue for 8 parallel reactions. This achieves 70% average crude purity—superior to automated microwave SPPS (50%)—while maintaining a daily output of 0.5 mmol scale per reactor [2].
In-Situ Quality Control: On-resin Raman spectroscopy monitors C=O stretching vibrations (1640–1680 cm⁻¹) to track ring-closure efficiency, enabling real-time optimization without cleavage. This reduces purification demands by identifying suboptimal couplings prior to product release [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1